4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 313528-84-6
Cat. No.: VC5331616
Molecular Formula: C16H10ClFN2OS
Molecular Weight: 332.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313528-84-6 |
|---|---|
| Molecular Formula | C16H10ClFN2OS |
| Molecular Weight | 332.78 |
| IUPAC Name | 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H10ClFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21) |
| Standard InChI Key | OMEHZGUCGYPONP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzamide backbone: A para-chlorinated benzene ring linked to a carboxamide group.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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4-Fluorophenyl substituent: A fluorine-substituted benzene ring attached to the thiazole’s 4-position .
Table 1: Key Structural Data
Physicochemical Profile
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Solubility: Limited aqueous solubility due to hydrophobic aromatic systems; soluble in DMSO and DMF.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.
Synthetic Methodologies
Hantzsch Thiazole Synthesis
The thiazole core is typically synthesized via cyclocondensation of thioureas with α-halo ketones. For this compound:
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Step 1: 4-Fluorophenylthiourea reacts with 2-bromo-4-chlorobenzoyl chloride to form the thiazoline intermediate.
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Step 2: Oxidation with potassium ferricyanide yields the thiazole ring.
Coupling Reactions
The benzamide moiety is introduced via amide bond formation between 4-chlorobenzoic acid and the 2-aminothiazole derivative using coupling agents like EDCI/HOBt .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Thiourea, EtOH, reflux, 2 h | 85% | >95% |
| 2 | EDCI, HOBt, DMF, RT, 12 h | 78% | 98% |
Pharmacological Applications
Antimicrobial Activity
The compound exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to its ability to disrupt bacterial cell membrane integrity .
Anti-inflammatory Properties
The fluorophenyl-thiazole system suppresses COX-2 expression by 62% at 10 µM, comparable to celecoxib .
Mechanism of Action
Enzyme Inhibition
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Tubulin Binding: The chlorine atom enhances hydrophobic interactions with tubulin’s β-subunit, disrupting microtubule assembly .
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COX-2 Inhibition: Fluorine’s electronegativity stabilizes hydrogen bonds with Arg120 and Tyr355 residues .
Structural-Activity Relationships (SAR)
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Chlorine Substitution: Para-chloro on benzamide improves lipid membrane permeability (LogP = 3.2).
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Fluorine Role: Meta-fluorine on phenyl enhances metabolic stability by reducing CYP450-mediated oxidation .
Future Directions
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Optimization: Introduce sulfonamide groups to enhance water solubility.
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In Vivo Studies: Evaluate pharmacokinetics in rodent models.
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Target Identification: Proteomic screening to identify off-target effects.
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